molecular formula C51H56FN7O13 B12381806 MC-PEG2-VA-PAB-Exatecan

MC-PEG2-VA-PAB-Exatecan

Número de catálogo: B12381806
Peso molecular: 994.0 g/mol
Clave InChI: QRYHAJKGLAYMIF-CISCYCJLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MC-PEG2-VA-PAB-Exatecan is a compound that is part of the antibody-drug conjugate (ADC) family. It consists of a linker (MC-PEG2-VA-PAB) and a DNA topoisomerase I inhibitor, Exatecan. This compound is designed to deliver the cytotoxic agent Exatecan specifically to cancer cells, thereby minimizing damage to healthy cells and enhancing the therapeutic efficacy of the drug .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MC-PEG2-VA-PAB-Exatecan involves several steps:

    Synthesis of the Linker: The linker MC-PEG2-VA-PAB is synthesized through a series of peptide coupling reactions. The PEG2 (polyethylene glycol) spacer is introduced to enhance the solubility and stability of the compound.

    Conjugation with Exatecan: The linker is then conjugated with Exatecan through a carbamate bond. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

MC-PEG2-VA-PAB-Exatecan undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

MC-PEG2-VA-PAB-Exatecan has a wide range of scientific research applications:

Mecanismo De Acción

MC-PEG2-VA-PAB-Exatecan exerts its effects through the following mechanism:

Comparación Con Compuestos Similares

MC-PEG2-VA-PAB-Exatecan is unique compared to other similar compounds due to its specific linker and payload combination. Similar compounds include:

This compound stands out due to its enhanced solubility, stability, and targeted delivery, making it a promising candidate for cancer therapy .

Actividad Biológica

MC-PEG2-VA-PAB-Exatecan is a novel antibody-drug conjugate (ADC) that incorporates the potent camptothecin derivative exatecan, designed to enhance therapeutic efficacy against various cancers. This article explores its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Compound Overview

Chemical Structure:
this compound consists of a polyethylene glycol (PEG) linker, a valine-alanine (VA) dipeptide, and a self-immolative p-amino benzyl (PAB) moiety linked to exatecan. The design aims to improve solubility, stability, and targeted delivery of the cytotoxic payload.

Exatecan functions primarily as a topoisomerase I inhibitor. It binds to the topoisomerase I-DNA complex, preventing DNA religation and leading to DNA damage and subsequent cell death. The incorporation of the PAB moiety allows for the selective release of exatecan within the target cells, enhancing its cytotoxic effects while minimizing systemic toxicity.

In Vitro Studies

  • Cytotoxicity:
    This compound demonstrated significant cytotoxicity in various cancer cell lines. In studies comparing different ADC constructs:
    • EC50 values for this compound were found to be lower than those for other ADCs like DXd and SN-38, indicating superior potency.
    • For example, in SKBR3 cells, the EC50 was reported at 15.5 ng/mL compared to >3,000 ng/mL for other constructs .
  • Bystander Killing:
    The ADC exhibited excellent bystander killing effects due to the efficient release of exatecan from the conjugate. This property is crucial for targeting heterogeneous tumors where not all cells express the target antigen .

In Vivo Studies

  • Efficacy:
    In mouse models of HER2-positive breast cancer:
    • This compound showed a significant reduction in tumor volume compared to control groups.
    • The overall response rate (ORR) was comparable or superior to existing therapies .
  • Tolerability:
    Toxicity assessments indicated that this compound was well tolerated at therapeutic doses, with minimal adverse effects observed in non-human primates during pharmacokinetic studies .

Comparative Analysis with Other ADCs

ADC TypeEC50 (ng/mL)Bystander EffectStabilityTumor Reduction
This compound15.5ExcellentHighSignificant
DXd37ModerateModerateModerate
SN-38>3000PoorLowMinimal

Case Studies

  • HER2+ Breast Cancer:
    A clinical trial involving patients with HER2-positive breast cancer demonstrated a 53% ORR with this compound, highlighting its potential as an effective treatment option for patients resistant to standard therapies .
  • Colon Cancer Combination Therapy:
    Initial studies suggested that combining this compound with DNA damage response inhibitors could enhance therapeutic efficacy in colon cancer models .

Propiedades

Fórmula molecular

C51H56FN7O13

Peso molecular

994.0 g/mol

Nombre IUPAC

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate

InChI

InChI=1S/C51H56FN7O13/c1-6-51(68)34-21-38-45-32(23-59(38)48(65)33(34)25-71-49(51)66)43-36(12-11-31-27(4)35(52)22-37(55-45)42(31)43)56-50(67)72-24-29-7-9-30(10-8-29)54-46(63)28(5)53-47(64)44(26(2)3)57-39(60)15-17-69-19-20-70-18-16-58-40(61)13-14-41(58)62/h7-10,13-14,21-22,26,28,36,44,68H,6,11-12,15-20,23-25H2,1-5H3,(H,53,64)(H,54,63)(H,56,67)(H,57,60)/t28-,36-,44-,51-/m0/s1

Clave InChI

QRYHAJKGLAYMIF-CISCYCJLSA-N

SMILES isomérico

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN8C(=O)C=CC8=O)O

SMILES canónico

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN8C(=O)C=CC8=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.